Ethyl 3-chlorobenzoate

描述

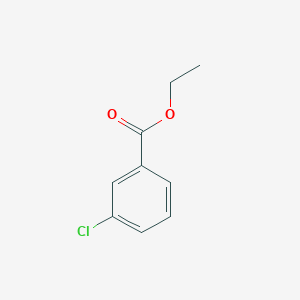

Ethyl 3-chlorobenzoate is an organic compound with the molecular formula C(_9)H(_9)ClO(_2). It is an ester derived from 3-chlorobenzoic acid and ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 3-chlorobenzoic acid and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Substitution: Products vary depending on the nucleophile used, such as 3-aminobenzoate or 3-thiocyanatobenzoate.

Reduction: 3-chlorobenzyl alcohol.

Hydrolysis: 3-chlorobenzoic acid and ethanol.

科学研究应用

Organic Synthesis

Ethyl 3-chlorobenzoate serves as a versatile intermediate in organic synthesis. Its applications include:

- Oxidative Cross-Coupling : It is employed in oxidative cross-coupling reactions via dioxygen activation with indoles, facilitating the formation of complex organic molecules .

- Chlorination and Hydrosilylation : The compound is utilized for synthesizing α-hydroxy β-amino acid derivatives through chlorination and hydrosilylation processes .

- Intramolecular Cyclization : It acts as a precursor in the synthesis of dihydrofurans through intramolecular cyclization reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Synthesis of Bioactive Compounds : It is used in the synthesis of various bioactive compounds, including those with anti-inflammatory and antibacterial properties .

- Chiral Lewis Base-Catalyzed Reactions : The compound serves as a substrate for chiral Lewis base-catalyzed stereoselective reductions, which are crucial in developing pharmaceuticals .

Material Science

This compound finds applications in material science:

- Polymer Chemistry : It is involved in the synthesis of polymers and copolymers that exhibit desirable mechanical and thermal properties.

- Coatings and Adhesives : The compound is used as an additive in coatings and adhesives, enhancing their performance characteristics.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated that this compound could be used to synthesize novel antibacterial agents. The resulting compounds exhibited significant activity against various bacterial strains, highlighting the compound's utility in drug development .

Case Study 2: Development of Chiral Catalysts

Research focused on using this compound as a substrate for developing chiral catalysts showed promising results in asymmetric synthesis. The study indicated that the use of this compound improved yield and selectivity in producing enantiomerically pure compounds .

Data Table: Applications Summary

作用机制

The mechanism by which ethyl 3-chlorobenzoate exerts its effects depends on the specific chemical reaction it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The ester group can be hydrolyzed by enzymes or chemical catalysts, leading to the formation of 3-chlorobenzoic acid and ethanol. These reactions often involve the formation of transition states and intermediates that facilitate the transformation of reactants to products.

相似化合物的比较

Ethyl 3-chlorobenzoate can be compared with other chlorinated benzoate esters, such as:

- Ethyl 2-chlorobenzoate

- Ethyl 4-chlorobenzoate

- Ethyl 3,5-dichlorobenzoate

Uniqueness: this compound is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the chlorine atom in this compound makes it distinct from the ortho and para isomers, affecting its chemical behavior and applications.

生物活性

Ethyl 3-chlorobenzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic ester with the molecular formula C9H9ClO2. Its structure includes a benzene ring substituted with a chlorine atom at the meta position and an ethyl ester group. This configuration influences its biological activity by affecting its interaction with biological targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria. A study indicated that compounds with similar structures exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 100 µg/mL | |

| Salmonella typhimurium | 75 µg/mL |

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

Research has shown that this compound exhibits antifungal properties, particularly against pathogenic fungi. In a comparative study, it was found to inhibit the growth of several fungal species effectively.

- Table 2: Antifungal Activity of this compound

| Fungal Species | Inhibition Percentage (%) at 200 µL | Reference |

|---|---|---|

| Candida albicans | 85% | |

| Aspergillus niger | 70% | |

| Rhizopus stolonifer | 60% |

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit spore germination.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilicity of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced growth rates in both bacterial and fungal cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Case Studies

-

Antibacterial Efficacy Against S. aureus :

A study evaluated the antibacterial efficacy of this compound against S. aureus. The results indicated that at a concentration of 50 µg/mL, the compound significantly inhibited bacterial growth compared to control samples, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains . -

Fungal Inhibition in Agricultural Applications :

Another investigation focused on the antifungal properties of this compound in agricultural settings. The compound was tested against common phytopathogens such as Fusarium and Botrytis, showing over 70% inhibition at concentrations as low as 100 µg/mL. This suggests its applicability as a natural fungicide .

属性

IUPAC Name |

ethyl 3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRSNCBCHABAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150181 | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-76-3 | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Ethyl 3-chlorobenzoate in the synthesis of the target compounds and what are the subsequent steps in the synthesis?

A1: this compound serves as a crucial starting material in the multi-step synthesis of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives []. The synthesis proceeds through the following key steps:

- Conversion of this compound to 3-chlorobenzohydrazide: this compound (2) is reacted with hydrazine hydrate to obtain 3-chlorobenzohydrazide (3) [].

- Formation of the 1,3,4-Oxadiazole ring: 3-chlorobenzohydrazide (3) undergoes cyclization in the presence of carbon disulfide to form 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol (4) [].

- Incorporation of the thioacetate side chain: 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol (4) is alkylated with ethyl chloroacetate to yield ethyl 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetate (5) [].

- Hydrazide formation: Ethyl 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetate (5) is then treated with hydrazine hydrate to produce 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide (6) [].

- Final Schiff base formation: Finally, 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide (6) is condensed with various aryl aldehydes (7a-p) to generate the target N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives (8a-p) [].

Q2: Is there any information available on the analytical methods used to characterize this compound in the study?

A2: While the study emphasizes the characterization of the final synthesized compounds (8a-p) using spectral analysis, it doesn't explicitly mention the specific analytical techniques employed for characterizing the intermediate compound, this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。